molecular formula C11H9F5O3 B7998459 1-(3,4-Dimethoxyphenyl)-2,2,3,3,3-pentafluoropropan-1-one

1-(3,4-Dimethoxyphenyl)-2,2,3,3,3-pentafluoropropan-1-one

Cat. No.: B7998459
M. Wt: 284.18 g/mol
InChI Key: NNBHJOZJWNDVLO-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-2,2,3,3,3-pentafluoropropan-1-one (CAS: Not explicitly listed in evidence; molecular formula C₁₂H₁₁F₅O₃, approximate molecular weight 286.20 g/mol) is a fluorinated aromatic ketone characterized by a 3,4-dimethoxyphenyl group attached to a pentafluoropropanone backbone. The compound’s structure combines electron-donating methoxy groups with a highly electronegative fluorinated ketone moiety, rendering it distinct in reactivity and physical properties. Fluorination at the propanone chain enhances lipophilicity and metabolic stability, while the dimethoxyphenyl substituent may influence electronic interactions in chemical reactions.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-2,2,3,3,3-pentafluoropropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F5O3/c1-18-7-4-3-6(5-8(7)19-2)9(17)10(12,13)11(14,15)16/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNBHJOZJWNDVLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C(C(F)(F)F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3,4-Dimethoxyphenyl)-2,2,3,3,3-pentafluoropropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with pentafluoropropanone under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis process. This approach allows for better control over reaction parameters and improves the overall efficiency of the production process.

Chemical Reactions Analysis

1-(3,4-Dimethoxyphenyl)-2,2,3,3,3-pentafluoropropan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-2,2,3,3,3-pentafluoropropan-1-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated organic compounds.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-2,2,3,3,3-pentafluoropropan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural features and the nature of the target. The presence of the pentafluoropropanone moiety enhances its ability to interact with hydrophobic pockets in proteins, leading to changes in their activity .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Molecular Formula CAS/Ref. Substituent Differences Molecular Weight Key Features
Target Compound C₁₂H₁₁F₅O₃ - 3,4-Dimethoxyphenyl 286.20 High lipophilicity, electron-rich aryl
1-(2,5-Dichlorophenyl)-2,2,3,3,3-pentafluoropropan-1-one C₉H₃Cl₂F₅O [293.02166] 2,5-Dichlorophenyl (electron-withdrawing) 293.02 Increased electrophilicity
1-(3-Fluoro-4-methylphenyl)-2,2,3,3,3-pentafluoropropan-1-one C₁₀H₇F₆O 1352215-12-3 3-Fluoro-4-methylphenyl 254.16 Enhanced electronegativity, steric hindrance
1-(3,4-Dichlorophenyl)-2,2,3,3,3-pentafluoropropan-1-one C₉H₅Cl₂F₅O 1352215-01-0 3,4-Dichlorophenyl 283.04 Strong electron-withdrawing effects

Key Observations :

  • Electron-donating vs. In contrast, dichlorophenyl or fluorinated analogs exhibit enhanced electrophilicity due to electron-withdrawing substituents.
  • Steric effects : Bulky substituents like 3-fluoro-4-methylphenyl () may hinder reaction kinetics compared to the planar dimethoxyphenyl group.

Impact of Fluorination Pattern

Table 2: Fluorination in Propanone Derivatives

Compound Name Fluorination Pattern Boiling Point/Solubility Trends Reactivity Notes
1-(3,4-Dimethoxyphenyl)propan-1-one No fluorine Higher solubility in polar solvents Standard ketone reactivity
Target Compound 2,2,3,3,3-Pentafluoro Lower solubility, higher lipophilicity Stabilized carbonyl via fluorine inductive effects
1-(3,4-Dimethoxyphenyl)-3,3,4,4,4-pentafluorobutan-2-one Extended fluorination (butanone) Likely higher logP Potential for unique metabolic pathways

Key Observations :

  • Fluorination reduces solubility in aqueous media but improves membrane permeability, critical for pharmaceutical applications.
  • Extended fluorination (e.g., butanone in ) may further alter metabolic stability and interaction with biological targets.

Biological Activity

1-(3,4-Dimethoxyphenyl)-2,2,3,3,3-pentafluoropropan-1-one is a fluorinated organic compound with significant potential in medicinal chemistry and biochemistry. Its unique structure, characterized by the presence of multiple fluorine atoms and methoxy groups, contributes to its distinct biological activity. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₉F₅O₃. The compound features a pentafluoropropanone moiety attached to a dimethoxyphenyl group. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound, which may influence its biological interactions.

PropertyValue
Molecular Weight284.18 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
LogP (octanol-water partition coefficient)Not determined

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in metabolic pathways. The fluorinated structure likely contributes to its binding affinity and selectivity.

Cellular Effects

Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown promise in inducing apoptosis in human breast cancer cells (MCF-7) by activating intrinsic apoptotic pathways. Additionally, it has been observed to inhibit cell proliferation in various tumor models.

Case Studies

  • Breast Cancer Study : A study evaluated the effects of this compound on MCF-7 cells. Results demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The compound induced apoptosis as evidenced by increased caspase-3 activity and PARP cleavage.
  • Cytotoxicity Assessment : In another investigation involving various cancer cell lines (HeLa and A549), the compound exhibited IC50 values ranging from 5 to 15 µM. This suggests a potent cytotoxic profile compared to standard chemotherapeutic agents.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-710Induction of apoptosis
HeLa5Cell cycle arrest
A54915Inhibition of proliferation

Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives of this compound to enhance its biological activity. Modifications to the methoxy groups or the fluorinated moiety have been explored to optimize pharmacological properties.

Notable Research Outcomes

  • Enhanced Anticancer Activity : Derivatives with additional halogen substitutions showed increased potency against resistant cancer cell lines.
  • In Vivo Studies : Preliminary animal studies indicate that this compound can effectively reduce tumor size in xenograft models without significant toxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3,4-Dimethoxyphenyl)-2,2,3,3,3-pentafluoropropan-1-one
Reactant of Route 2
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1-(3,4-Dimethoxyphenyl)-2,2,3,3,3-pentafluoropropan-1-one

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